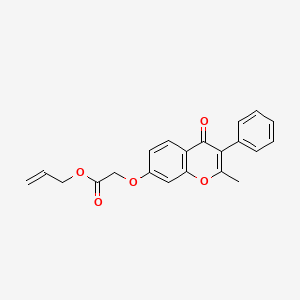
Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate, also known as PMOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMOP is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis Processes : Research on related compounds involves the synthesis of various esters and chromenes, exploring methodologies like the acylative decarboxylation reaction, which is significant in synthesizing phenyl-2-propanone derivatives. These processes often yield complex mixtures, highlighting the importance of understanding reaction mechanisms and product purification methods (Forbes & Kirkbride, 1992).
Crystal Structures and DFT Studies : Compounds with structural similarities to the specified chemical have been characterized to understand their molecular structure, crystal packing, and electronic properties. Studies employing techniques like X-ray diffraction and density functional theory (DFT) calculations provide insights into the compounds' stability and reactivity, as well as their potential applications in materials science (Ahmed et al., 2016).
Catalysis and Reaction Mechanisms
Catalytic Processes : Research into the catalytic applications of related compounds includes the development of novel catalysts for specific reactions, such as the transesterification of β-ketoesters, highlighting the role of these compounds in facilitating chemical transformations with high selectivity and efficiency (Bo et al., 2003).
Reaction Mechanisms : Understanding the mechanisms behind reactions involving prop-2-enyl esters and chromene derivatives is crucial for optimizing synthesis routes and predicting product distributions. Studies have focused on mechanisms such as the [2,3]-sigmatropic rearrangement, which are essential for producing allenes and other valuable chemical intermediates with high enantioselectivity (Li et al., 2012).
Applications in Material Science
Optical Storage and Polymer Science : Certain prop-2-enyl derivatives are investigated for their applications in materials science, including reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, for instance, demonstrates the potential of these compounds in developing photoresponsive materials (Meng et al., 1996).
properties
IUPAC Name |
prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-3-11-24-19(22)13-25-16-9-10-17-18(12-16)26-14(2)20(21(17)23)15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAYZNHQERKMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

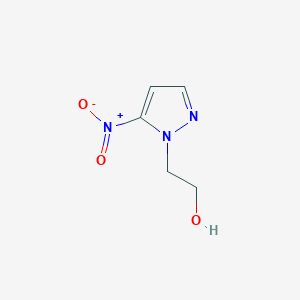
![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)
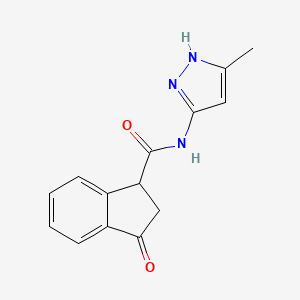
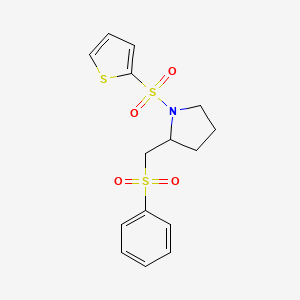
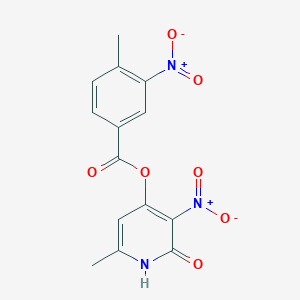
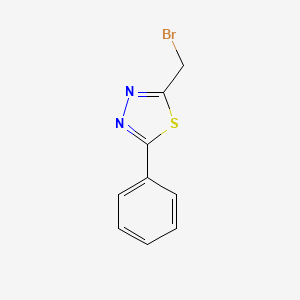
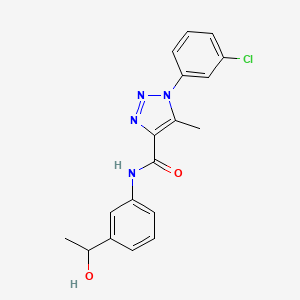
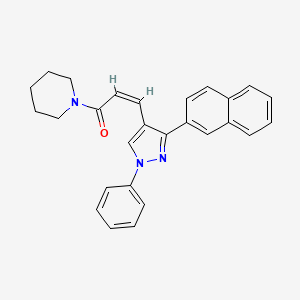
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)

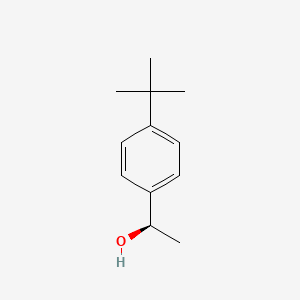
![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)
